Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a methyl substituent at the 4-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs and kinase inhibitors. Its rigid bicyclic framework enhances binding affinity to biological targets, while the methyl group can influence both reactivity and solubility. The compound is valued for its role in developing pharmaceutical agents, including potential anticancer and antiviral therapeutics. High purity grades are available to ensure consistency in research and industrial applications. Its stability under standard conditions makes it suitable for diverse synthetic transformations.
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine structure
945950-37-8 structure
Product Name:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No:945950-37-8
MF:C7H7N3
MW:133.150580644608
MDL:MFCD13619883
CID:1987268
PubChem ID:51341959
Update Time:2025-06-09

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
    • SureCN192778
    • AG-D-03835
    • OR17060
    • PB13597
    • CTK6C4492
    • AK171635
    • QWIAHMVNMONKCU-UHFFFAOYSA-N
    • FCH955902
    • 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
    • AB0198701
    • ST1191222
    • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • MFCD13619883
    • SCHEMBL192778
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
    • RZ4A845PGQ
    • 945950-37-8
    • CS-0050807
    • SY097663
    • DB-358437
    • AKOS006356475
    • AS-34799
    • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD13619883
    • Inchi: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
    • InChI Key: QWIAHMVNMONKCU-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CN2)C(C)=NC=1

Computed Properties

  • Exact Mass: 133.063997236g/mol
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 1.1

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4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, 15 - 40 °C
Reference
Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ;  200 min, rt
Reference
Preparation of 7-deazapurine compounds using iron complex catalyst
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Reference
Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides
Li, Qingfeng; Persoons, Leentje; Daelemans, Dirk; Herdewijn, Piet, Journal of Organic Chemistry, 2020, 85(2), 403-418

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  8 h, 75 °C
Reference
Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent
Thiyagarajan, Anandarajan; Salim, Mohammed T. A.; Balaraju, Tuniki; Bal, Chandralata; Baba, Masanori; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747

Production Method 6

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  rt; 8 h, rt
Reference
Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ;  16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Preparation of substituted nucleoside derivatives useful as anticancer agents
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  pH 8 - 9
Reference
Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Production Method 9

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min, rt
1.2 Solvents: Diethyl ether ;  rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ;  -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Reference
Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases
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Production Method 10

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min, rt
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ;  pH 5
Reference
Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases
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Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, 15 - 40 °C
Reference
Process and intermediates for preparing baricitinib
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Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  16 h, 15 - 40 °C
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < 0 °C
1.4 Reagents: Sodium bicarbonate ;  pH 6
Reference
Process for synthesis of ruxolitinib
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Production Method 15

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  2 h, 0 °C
Reference
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Production Method 16

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Water ;  25 °C; 16 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5 - 8.5, rt
Reference
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Production Method 18

Reaction Conditions
1.1 Catalysts: Palladium
Reference
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, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ;  overnight, reflux; reflux → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min
1.2 Solvents: Diethyl ether ;  overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ;  -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Reference
Preparation of azaindole compounds and methods for kinase modulation, and indications therefor
, World Intellectual Property Organization, , ,

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Order Number:A859323
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):597.0
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4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Related Literature

Additional information on 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Comprehensive Overview of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8): Properties, Applications, and Research Insights

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. This compound belongs to the pyrrolopyrimidine family, a class of nitrogen-containing bicyclic systems known for their bioactivity and versatility in drug design. Researchers and industry professionals frequently search for terms like "pyrrolopyrimidine derivatives," "4-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis," and "CAS 945950-37-8 applications," reflecting its relevance in modern chemistry.

The molecular structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine features a fused pyrrole and pyrimidine ring system, with a methyl group at the 4-position. This configuration contributes to its potential as a scaffold for kinase inhibitors, antiviral agents, and other therapeutic candidates. Recent studies highlight its role in targeting protein kinases, a hot topic in oncology and inflammation research. Searches for "kinase inhibitor scaffolds" and "pyrrolopyrimidine-based drugs" often lead to discussions about this compound's utility.

From a synthetic perspective, CAS No. 945950-37-8 is synthesized via multi-step organic reactions, including cyclization and functionalization strategies. Innovations in green chemistry have spurred interest in optimizing its production, aligning with trends like "sustainable synthesis" and "catalytic C-H activation." The compound's physicochemical properties—such as solubility, stability, and logP—are critical for formulation scientists, as evidenced by frequent queries about "pyrrolopyrimidine solubility enhancement."

Beyond pharmaceuticals, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is explored in materials science, particularly in designing organic semiconductors and fluorescent probes. Its electron-rich structure makes it a candidate for optoelectronic applications, resonating with searches for "heterocyclic materials for OLEDs." Additionally, its agrochemical potential, such as in plant growth regulation, ties into broader discussions on "green agrochemicals."

Quality control and analytical methods for CAS 945950-37-8 are another focal point. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a topic often queried as "analytical validation of pyrrolopyrimidines." Regulatory compliance, especially in pharmaceutical applications, further drives interest in "ICH guidelines for impurity profiling."

In summary, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8) is a multifaceted compound bridging drug discovery, materials science, and sustainable chemistry. Its alignment with trending research areas—such as "targeted therapy" and "functional materials"—ensures its continued relevance in scientific and industrial domains.

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Amadis Chemical Company Limited
(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
A859323
Purity:99%
Quantity:100g
Price ($):597.0
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